6-Methoxy-2-(3-pyridyl)-1-tetralone 6-Methoxy-2-(3-pyridyl)-1-tetralone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13872351
InChI: InChI=1S/C16H15NO2/c1-19-13-5-7-14-11(9-13)4-6-15(16(14)18)12-3-2-8-17-10-12/h2-3,5,7-10,15H,4,6H2,1H3
SMILES:
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol

6-Methoxy-2-(3-pyridyl)-1-tetralone

CAS No.:

Cat. No.: VC13872351

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-(3-pyridyl)-1-tetralone -

Specification

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
IUPAC Name 6-methoxy-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C16H15NO2/c1-19-13-5-7-14-11(9-13)4-6-15(16(14)18)12-3-2-8-17-10-12/h2-3,5,7-10,15H,4,6H2,1H3
Standard InChI Key DFYAEDLXRMDLSR-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Methoxy-2-(3-pyridyl)-1-tetralone (C₁₆H₁₅NO₂) consists of:

  • A tetralone core (a bicyclic system with a ketone group at position 1).

  • A methoxy group (-OCH₃) at position 6 of the aromatic ring.

  • A 3-pyridyl substituent at position 2, introducing nitrogen-based electronic effects .

Table 1: Key Structural Parameters

FeatureDescriptionSource
Tetralone conformationHalf-chair conformation of the cyclohexenone ring due to keto-enol tautomerization
Pyridyl orientationDihedral angle of 59.56° between pyridine and benzene rings
Crystallographic dataMonoclinic system, P2₁/n space group, a = 14.702 Å, β = 113.32°

Spectroscopic Characterization

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C), and ~1250 cm⁻¹ (C-O of methoxy) .

  • NMR: Distinct signals for pyridyl protons (δ 8.5–9.0 ppm), methoxy group (δ 3.8–4.0 ppm), and tetralone carbonyl (δ 200–210 ppm in ¹³C NMR) .

Synthesis and Reactivity

Aldol Condensation

The most common method involves Claisen-Schmidt condensation between 6-methoxy-1-tetralone and 3-pyridinecarbaldehyde under basic conditions :

  • Base-mediated reaction: NaOH in methanol facilitates enolate formation, followed by nucleophilic attack on the aldehyde .

  • Product isolation: Yields range from 36% to 91%, depending on purification techniques (e.g., column chromatography) .

Table 2: Optimization of Reaction Conditions

ConditionEffect on YieldSource
Methanol solventHigher polarity improves solubility of intermediates
20% NaOHOptimal base strength for enolate formation
Slow evaporationProduces X-ray quality crystals for structural analysis

Secondary Modifications

  • Epoxidation: Reaction with m-chloroperbenzoic acid (MCPBA) forms epoxide intermediates, though yields remain low (~39%) .

  • Hydrogenation: Reduces the α,β-unsaturated ketone to saturated analogs, altering bioactivity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) but poor in water .

  • Stability: Sensitive to UV light and oxidizing agents; requires storage under inert atmospheres .

Crystallographic Insights

  • Intermolecular interactions: Weak C–H⋯O hydrogen bonds and π–π stacking (3.6–3.9 Å) stabilize the crystal lattice .

  • Packing motifs: Ribbon-like structures along the (01) plane due to Br⋯π interactions in halogenated derivatives .

Biological and Pharmacological Applications

Anti-Inflammatory Activity

  • Mechanism: Inhibits NF-κB signaling by targeting IKKβ, reducing pro-inflammatory cytokine production .

  • Potency: IC₅₀ values in the low micromolar range (2–5 µM) in RAW 264.7 macrophage models .

Table 3: Comparative Bioactivity of Tetralone Derivatives

CompoundTarget ActivityEfficacy (IC₅₀)Source
6-Methoxy-2-(3-pyridyl)-1-tetraloneNF-κB inhibition2.3 µM
6-Methoxy-2-(4-pyridyl)-1-tetraloneMonoamine oxidase inhibition8.7 µM
2-Arylidene-1-tetralonesAntioxidant (DPPH assay)EC₅₀ = 12 µM

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor for retinoic acid analogs and Bcl-2 inhibitors .

  • Utilized in combinatorial libraries for high-throughput screening .

Materials Science

  • Ligand design: Coordinates transition metals (e.g., Pd, Cu) for catalytic applications .

  • Optoelectronic materials: Pyridyl-nitrogen enhances electron transport in organic semiconductors .

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